molecular formula C17H22N2O3 B2450310 4-(tert-butoxy)-N-[cyano(oxolan-3-yl)methyl]benzamide CAS No. 1444863-90-4

4-(tert-butoxy)-N-[cyano(oxolan-3-yl)methyl]benzamide

Cat. No.: B2450310
CAS No.: 1444863-90-4
M. Wt: 302.374
InChI Key: VKQKJKMHCPIUGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tert-butoxy)-N-[cyano(oxolan-3-yl)methyl]benzamide is an organic compound characterized by the presence of a tert-butoxy group, a cyano group, and an oxolan-3-ylmethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butoxy)-N-[cyano(oxolan-3-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The tert-butoxy group can be introduced using tert-butyl alcohol in the presence of an acid catalyst. The cyano group is often introduced through a nucleophilic substitution reaction using a suitable cyanating agent. The oxolan-3-ylmethyl group can be added via a ring-opening reaction of an oxirane derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the direct introduction of tert-butoxycarbonyl groups into organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

4-(tert-butoxy)-N-[cyano(oxolan-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium cyanide or other cyanating agents in polar aprotic solvents.

Major Products Formed

    Oxidation: Corresponding oxides or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

4-(tert-butoxy)-N-[cyano(oxolan-3-yl)methyl]benzamide has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(tert-butoxy)-N-[cyano(oxolan-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and stability. The oxolan-3-ylmethyl group can engage in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(tert-butoxy)-N-[cyano(oxolan-2-yl)methyl]benzamide: Similar structure but with the oxolan group at a different position.

    4-(tert-butoxy)-N-[cyano(oxolan-4-yl)methyl]benzamide: Another positional isomer with the oxolan group at the 4-position.

    4-(tert-butoxy)-N-[cyano(oxolan-3-yl)ethyl]benzamide: Similar compound with an ethyl linker instead of a methyl linker.

Uniqueness

4-(tert-butoxy)-N-[cyano(oxolan-3-yl)methyl]benzamide is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The combination of the tert-butoxy, cyano, and oxolan-3-ylmethyl groups provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

N-[cyano(oxolan-3-yl)methyl]-4-[(2-methylpropan-2-yl)oxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-17(2,3)22-14-6-4-12(5-7-14)16(20)19-15(10-18)13-8-9-21-11-13/h4-7,13,15H,8-9,11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQKJKMHCPIUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)C(=O)NC(C#N)C2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.